Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride
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Overview
Description
Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a pyridine ring and a carboxylate ester group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Substitution with Pyridine: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.
Esterification: The carboxylate ester group is formed through an esterification reaction, typically using methanol and an acid catalyst.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate
- Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;monohydrochloride
- Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;trihydrochloride
Uniqueness
Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)10-7-13-6-9(10)8-2-4-12-5-3-8;;/h2-5,9-10,13H,6-7H2,1H3;2*1H/t9-,10+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAORSKHQVPCBFF-JXGSBULDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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